

R110 Azide 6-Isomer: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *R110 azide, 6-isomer*

Cat. No.: *B12385643*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and applications of Rhodamine 110 (R110) Azide, 6-Isomer. This bright, photostable fluorescent probe is a key reagent in the field of bioconjugation, enabling the precise labeling of biomolecules through "click chemistry."

Core Chemical and Physical Properties

R110 Azide, 6-Isomer is the pure 6-isomer of the rhodamine dye, functionalized with a reactive azide group. It exhibits spectral properties similar to fluorescein but offers enhanced photostability, making it a superior alternative for demanding fluorescence-based applications. It is often used as a replacement for DyLight 488 and FAM (fluorescein). The azide moiety allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted cycloaddition reactions.

Physicochemical and Spectral Properties

The following table summarizes the key quantitative data for **R110 Azide, 6-Isomer**.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₂₀ N ₆ O ₄	[1]
Molecular Weight	456.5 g/mol	[1]
CAS Number	1622395-29-2	[1][2]
Appearance	Violet powder / Yellow solution	[2]
Purity	>95% (by ¹ H NMR and HPLC-MS)	
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)	
Excitation Maximum (λ_{ex})	496 nm	
Emission Maximum (λ_{em})	520 nm	
Molar Extinction Coefficient (ϵ)	80,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.9	
Storage Conditions	Store at -20°C in the dark.	

Synthesis and Chemical Reactivity

The synthesis of **R110 Azide, 6-Isomer** typically involves the preparation of its precursor, 6-Carboxyrhodamine 110, followed by the conversion of the carboxylic acid group to an azide.

Synthesis of 6-Carboxyrhodamine 110

A common method for synthesizing the 5(6)-carboxyrhodamine 110 isomer mixture is through the condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted synthesis has been shown to reduce reaction times and the amount of concentrated sulfuric acid required. The resulting 5- and 6-isomers are then separated, often after esterification to improve their separation by chromatography, followed by hydrolysis to yield the pure 6-isomer of carboxyrhodamine 110.

Conversion to R110 Azide, 6-Isomer

The conversion of the carboxylic acid functionality of 6-Carboxyrhodamine 110 to an azide is a standard organic chemistry transformation. While specific literature detailing this exact conversion for the 6-isomer is not readily available, a general approach involves the activation of the carboxylic acid (e.g., to an acyl chloride or an active ester) followed by nucleophilic substitution with an azide source, such as sodium azide.

Reactivity in Click Chemistry

The azide group of **R110 Azide, 6-Isomer** is the key to its utility in bioconjugation. It readily participates in 1,3-dipolar cycloaddition reactions with alkynes to form a stable triazole linkage. This "click chemistry" can be performed under two main modalities: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following sections provide detailed methodologies for the application of **R110 Azide, 6-Isomer** in bioconjugation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the labeling of an alkyne-modified biomolecule (e.g., a protein or nucleic acid) with **R110 Azide, 6-Isomer** using a copper(I) catalyst.

Materials:

- Alkyne-modified biomolecule
- **R110 Azide, 6-Isomer**
- Copper(II) sulfate (CuSO_4)
- Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
- Reducing agent (e.g., sodium ascorbate)

- Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Solvent for R110 Azide (e.g., DMSO or DMF)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **R110 Azide, 6-Isomer** in anhydrous DMSO.
 - Prepare a 100 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
- Reaction Setup:
 - In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer.
 - Add the **R110 Azide, 6-Isomer** stock solution to the biomolecule solution. A 4 to 50-fold molar excess of the azide is a common starting point.
 - In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution in a 1:2 molar ratio. Allow this to stand for a few minutes.
- Initiation of the Reaction:
 - Add the catalyst premix to the biomolecule-azide mixture. A final copper concentration of 50 to 250 μ M is typical.
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

- Purification:
 - Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography (e.g., PD-10 desalting column) for proteins or ethanol precipitation for nucleic acids.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol is for the copper-free labeling of an azide-modified biomolecule using a strained cyclooctyne-functionalized R110 derivative. For this reaction, either the R110 derivative contains the cyclooctyne and the biomolecule the azide, or vice-versa. The following protocol assumes the use of **R110 Azide, 6-Isomer** with a cyclooctyne-modified biomolecule.

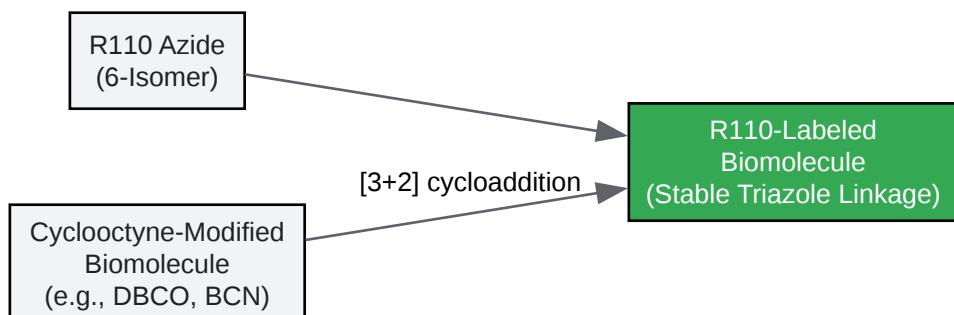
Materials:

- Cyclooctyne-modified biomolecule (e.g., containing DBCO, BCN)
- **R110 Azide, 6-Isomer**
- Reaction buffer (e.g., PBS, pH 7.4)
- Solvent for R110 Azide (e.g., DMSO)

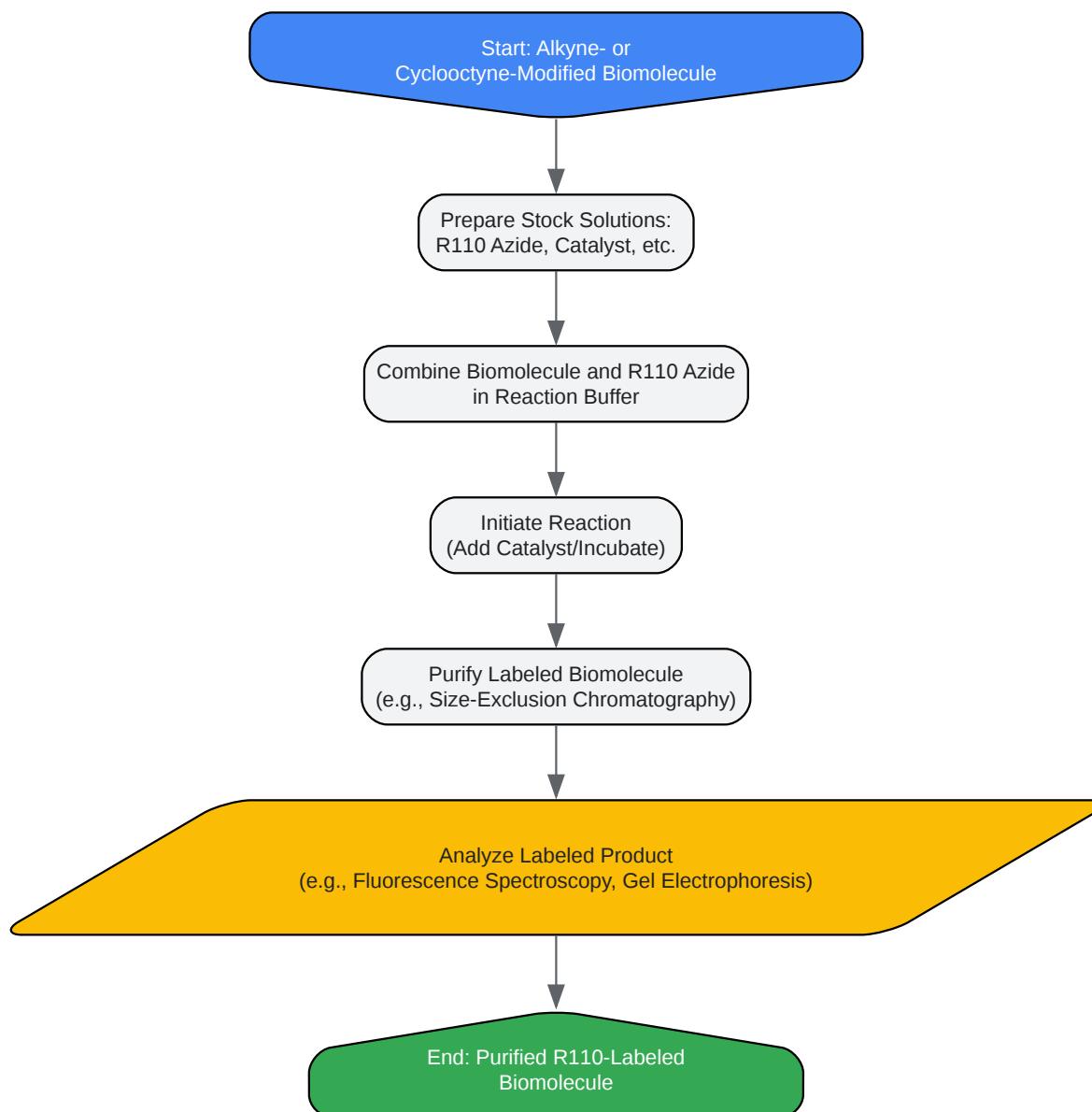
Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of **R110 Azide, 6-Isomer** in DMSO.
 - Dissolve the cyclooctyne-modified biomolecule in the reaction buffer.
- Reaction Setup:
 - Combine the cyclooctyne-modified biomolecule and the **R110 Azide, 6-Isomer** in a reaction tube. The molar ratio will need to be optimized, but often a small excess of the azide is used.

- Incubation:
 - Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne used. Protect the reaction from light.
- Purification:
 - Purify the labeled biomolecule using an appropriate method as described in the CuAAC protocol to remove unreacted R110 Azide.


Visualizations of Pathways and Workflows

To further elucidate the chemical processes and experimental designs, the following diagrams are provided.



[Click to download full resolution via product page](#)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

[Click to download full resolution via product page](#)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

[Click to download full resolution via product page](#)

General Experimental Workflow for Biomolecule Labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. - 6-Carboxyrhodamine 110 - Hangzhou Handy Biotechnology Co., Ltd. [zjhandybio.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [R110 Azide 6-Isomer: A Comprehensive Technical Guide for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12385643#r110-azide-6-isomer-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com